molecular formula C7H8FN B3263682 4-Fluoro-2,5-dimethylpyridine CAS No. 37778-14-6

4-Fluoro-2,5-dimethylpyridine

Cat. No.: B3263682
CAS No.: 37778-14-6
M. Wt: 125.14 g/mol
InChI Key: QGCXFQUIVDKGPU-UHFFFAOYSA-N
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Description

4-Fluoro-2,5-dimethylpyridine is a fluorinated pyridine derivative. The presence of a fluorine atom in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,5-dimethylpyridine can be achieved through various methods. One common approach involves the fluorination of 2,5-dimethylpyridine using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent like acetonitrile or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve continuous flow systems to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can optimize the production process, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,5-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

Scientific Research Applications

4-Fluoro-2,5-dimethylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,5-dimethylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity. This property is exploited in various applications, including enzyme inhibition and receptor binding studies .

Comparison with Similar Compounds

  • 2-Fluoro-5-methylpyridine
  • 3-Fluoro-2,5-dimethylpyridine
  • 4-Chloro-2,5-dimethylpyridine

Comparison: 4-Fluoro-2,5-dimethylpyridine is unique due to the specific positioning of the fluorine atom, which significantly alters its chemical and biological properties compared to its analogues. The presence of the fluorine atom at the 4-position enhances its stability and reduces its basicity, making it less reactive than its chlorinated or brominated counterparts .

Properties

IUPAC Name

4-fluoro-2,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCXFQUIVDKGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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